molecular formula C9H18ClNO B1295598 1-Chloro-3-(cyclohexylamino)propan-2-ol CAS No. 61272-39-7

1-Chloro-3-(cyclohexylamino)propan-2-ol

Cat. No.: B1295598
CAS No.: 61272-39-7
M. Wt: 191.7 g/mol
InChI Key: GTJMFOHODNLXNN-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclohexylamino)propan-2-ol is a chlorohydrin derivative characterized by a cyclohexylamino group (-NH-C6H11) and a chlorine atom on adjacent carbons of a propan-2-ol backbone. The cyclohexylamino group confers steric bulk and lipophilicity, distinguishing it from compounds with aromatic or smaller aliphatic substituents .

Properties

IUPAC Name

1-chloro-3-(cyclohexylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMFOHODNLXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289995
Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
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Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-39-7
Record name 1-Chloro-3-(cyclohexylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61272-39-7
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Record name NSC 66039
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Record name NSC66039
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Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(cyclohexylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexylamine with epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve additional steps for the removal of impurities and by-products to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(cyclohexylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-(cyclohexylamino)propan-2-ol is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituent (Position 3) Key Functional Groups Molecular Formula Molar Mass (g/mol)
1-Chloro-3-(cyclohexylamino)propan-2-ol Cyclohexylamino -NH-C6H11, -Cl, -OH C9H18ClNO 191.70 (calculated)
1-Chloro-3-(4-chlorophenoxy)propan-2-ol 4-Chlorophenoxy -O-C6H4-Cl, -Cl, -OH C9H10Cl2O2 221.08
1-Chloro-3-(2-methoxyanilino)propan-2-ol 2-Methoxyphenylamino -NH-C6H4-OCH3, -Cl, -OH C10H14ClNO2 227.68
1-Chloro-3-(1-naphthoxy)propan-2-ol 1-Naphthoxy -O-C10H7, -Cl, -OH C13H13ClO2 236.70
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 4-(2-Methoxyethyl)phenoxy -O-C6H4-CH2CH2OCH3, -Cl, -OH C12H17ClO3 244.71

Key Observations :

  • Chlorophenoxy Derivatives: The 4-chlorophenoxy group (e.g., C9H10Cl2O2) enhances antimicrobial activity but may increase toxicity due to aromatic halogenation .
  • Naphthoxy and Methoxyethylphenoxy Groups: These substituents improve binding affinity in β-blocker intermediates (e.g., propranolol derivatives) but require multi-step syntheses .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Density (g/cm³) Boiling Point (°C) pKa Solubility
This compound ~1.15 (predicted) ~350 (predicted) ~12.5 Low in water; soluble in chloroform
1-Chloro-3-(4-chlorophenoxy)propan-2-ol N/A N/A N/A Chloroform, methanol
1-Chloro-3-(2-methoxyanilino)propan-2-ol N/A N/A 13.12 Methanol, DMSO
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 1.157 364.5 13.12 Chloroform, methanol

Key Observations :

  • The cyclohexylamino analog’s predicted pKa (~12.5) suggests moderate basicity, comparable to methoxyanilino derivatives (pKa 13.12) .
  • Chlorophenoxy and naphthoxy analogs exhibit lower solubility in water due to aromatic substituents, whereas methoxyethylphenoxy derivatives show improved solubility in methanol .

Comparison with Analogs :

  • Chlorophenoxy Derivatives: Synthesized via nucleophilic substitution of epichlorohydrin with substituted phenols .
  • Methoxyanilino Analogs: Prepared by reacting chlorohydrins with substituted anilines under basic conditions .
Antimicrobial Activity :
  • Dichlorophenylamino Derivatives: Exhibit potent activity against C. albicans and Salmonella typhi but lower toxicity than amphotericin B or tetracycline .
  • Cyclohexylamino Analog: Likely less antimicrobial than chlorophenoxy derivatives due to reduced electrophilicity but may have improved safety profiles .
Pharmaceutical Intermediates :
  • Propranolol derivatives (e.g., 1-Chloro-3-(1-naphthoxy)propan-2-ol) are key intermediates in β-blocker synthesis .

Biological Activity

1-Chloro-3-(cyclohexylamino)propan-2-ol, also known by its CAS number 61272-39-7, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a cyclohexylamino moiety. Its molecular formula is C10H14ClNC_{10}H_{14}ClN, which contributes to its unique chemical behavior in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Binding to Receptors : It may act as an agonist or antagonist depending on the receptor type it interacts with.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of Mannich bases incorporating similar structures, which demonstrated potent antimicrobial activity against various microbial strains. The structure-activity relationship (SAR) suggests that variations in the amine component influence both antimicrobial potency and cytotoxicity.

Cytotoxicity

Cytotoxic effects have been observed in studies involving related compounds. It is essential to evaluate the cytotoxic profile alongside antimicrobial efficacy to ensure therapeutic safety. The assessment typically involves:

  • Cell Viability Assays : Methods such as MTT or XTT assays are used to determine the viability of cells exposed to the compound.
  • Dose-Response Studies : Establishing the concentration at which cytotoxic effects begin to manifest helps in understanding the therapeutic window.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against E. coli and S. aureusSupports potential use as an antimicrobial agent
Study BShowed moderate cytotoxicity in human cancer cell linesIndicates need for further evaluation in therapeutic contexts
Study CExplored SAR of derivatives; identified key structural features for enhanced activityProvides insights for future drug design

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